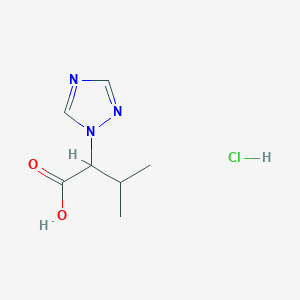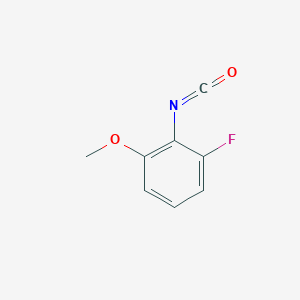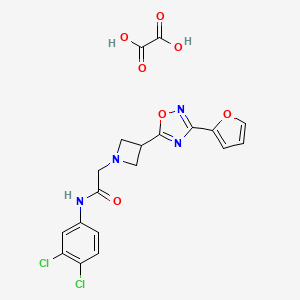![molecular formula C16H8F6N2OS B2569135 3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 722465-84-1](/img/structure/B2569135.png)
3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Catalysis and H-Bond Catalysts
The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts. These catalysts play a crucial role in promoting organic transformations. Researchers have explored their applications in asymmetric synthesis, enantioselective reactions, and other chemical processes .
Chemical Derivatization of Surfaces
3,5-Bis(trifluoromethyl)phenyl isocyanate (a derivative of our compound) finds use in the chemical derivatization of amino-functionalized surfaces. It allows researchers to modify surfaces for various purposes, such as immobilizing biomolecules or creating tailored interfaces .
Preparation of Zwitterionic Salts
Researchers have employed 3,5-bis(trifluoromethyl)phenyl isocyanate in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts. This compound reacts exothermically with 4-pyrrolidinopyridine to form these salts, which have interesting properties and applications .
Synthetic Chemistry and Grignard Reagents
An improved method for brominating 3,5-bis(trifluoromethyl)benzene has been developed. This compound serves as a precursor for the potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents. These reagents are valuable in synthetic chemistry for forming carbon-carbon bonds and other transformations .
properties
IUPAC Name |
3-[2,5-bis(trifluoromethyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6N2OS/c17-15(18,19)8-5-6-10(16(20,21)22)12(7-8)24-13(25)9-3-1-2-4-11(9)23-14(24)26/h1-7H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTXJQCGGACHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569056.png)
![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2569057.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2569061.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-methoxyethyl)urea](/img/structure/B2569062.png)


![1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2569066.png)
![2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2569067.png)
![Tert-butyl 2-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2569068.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2569069.png)

![3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2569073.png)
